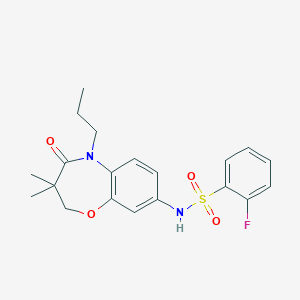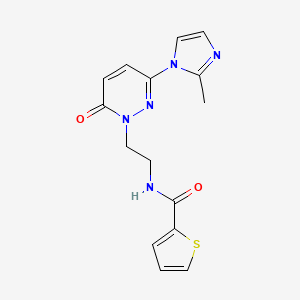
2-((3-butyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-butyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-cyclohexylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a morpholine ring, which can enhance its solubility and bioavailability.
Méthodes De Préparation
The synthesis of 2-((3-butyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-cyclohexylacetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone structure.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions.
Thioether Formation: The thioether linkage is formed by reacting the quinazolinone derivative with a suitable thiol.
Acylation: The final step involves the acylation of the intermediate with cyclohexylacetyl chloride to yield the target compound.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
2-((3-butyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-cyclohexylacetamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can target the quinazolinone core or the thioether linkage, leading to different products.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs.
Industry: Its unique chemical structure may find applications in the development of new materials or catalysts.
Mécanisme D'action
The mechanism of action of 2-((3-butyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-cyclohexylacetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, while the morpholine ring can enhance binding affinity and selectivity. The thioether linkage may also play a role in modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar compounds include other quinazolinone derivatives and morpholine-containing molecules. Compared to these compounds, 2-((3-butyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-cyclohexylacetamide stands out due to its unique combination of structural features, which may confer distinct biological and chemical properties.
Some similar compounds include:
- 2-((3-butyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide
- 3-butyl-6-morpholino-4-oxo-3,4-dihydroquinazoline
- N-cyclohexyl-2-(morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thioacetamide
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their properties and applications.
Propriétés
IUPAC Name |
2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O3S/c1-2-3-11-28-23(30)20-16-19(27-12-14-31-15-13-27)9-10-21(20)26-24(28)32-17-22(29)25-18-7-5-4-6-8-18/h9-10,16,18H,2-8,11-15,17H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJXMMMQRAPCSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SCC(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2678002.png)

![2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2678004.png)






![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678019.png)
![5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2678022.png)
![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2678023.png)

